
2-Butanol, 3-amino-1,1,1-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-amino-1,1,1-trichloro- is an organic compound with the molecular formula C4H8Cl3NO It is characterized by the presence of a hydroxyl group (-OH) on the second carbon of the butanol chain, an amino group (-NH2) on the third carbon, and three chlorine atoms attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-amino-1,1,1-trichloro- typically involves the chlorination of 2-butanol followed by the introduction of an amino group. One common method is the reaction of 2-butanol with thionyl chloride (SOCl2) to form 2-chloro-2-butanol. This intermediate is then further chlorinated using chlorine gas (Cl2) to yield 2,2,2-trichloro-2-butanol. Finally, the amino group is introduced through a nucleophilic substitution reaction with ammonia (NH3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Butanol, 3-amino-1,1,1-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination steps are typically carried out in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-amino-1,1,1-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-amino-1,1,1-trichloro-2-butanone.
Reduction: The compound can be reduced to form 3-amino-1,1,1-trichloro-2-butane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 3-Amino-1,1,1-trichloro-2-butanone.
Reduction: 3-Amino-1,1,1-trichloro-2-butane.
Substitution: Products depend on the nucleophile used, such as 3-amino-1,1,1-trichloro-2-butanol derivatives.
Applications De Recherche Scientifique
2-Butanol, 3-amino-1,1,1-trichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-amino-1,1,1-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trichloro group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of an amino group.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group but lacks the amino group.
Uniqueness
2-Butanol, 3-amino-1,1,1-trichloro- is unique due to the presence of both an amino group and a trichloromethyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
815-18-9 |
|---|---|
Formule moléculaire |
C4H8Cl3NO |
Poids moléculaire |
192.47 g/mol |
Nom IUPAC |
3-amino-1,1,1-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
Clé InChI |
XQPVQVUHNBBXHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(Cl)(Cl)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


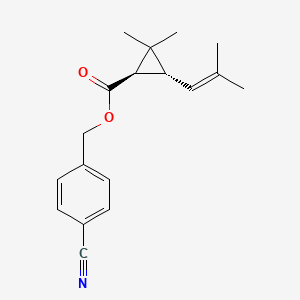

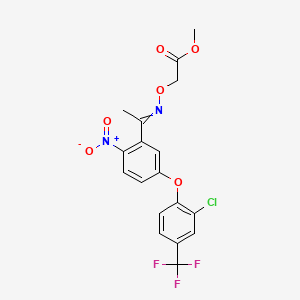
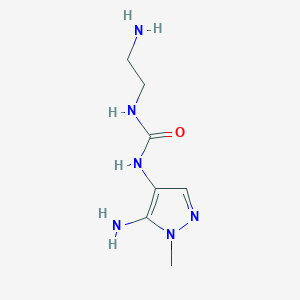
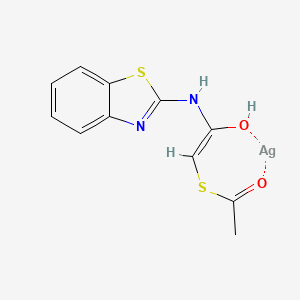
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
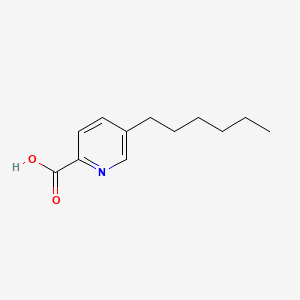
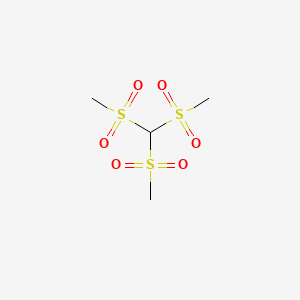
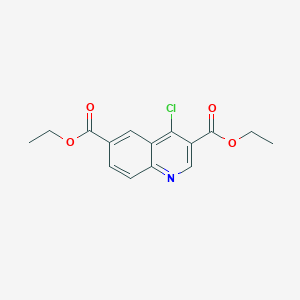
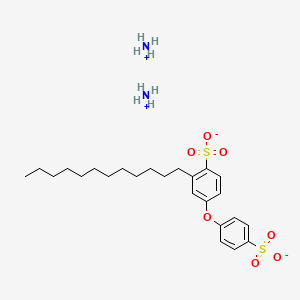
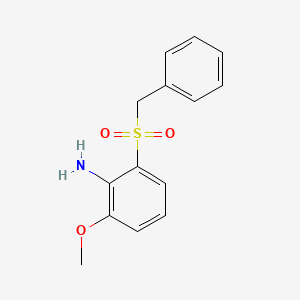
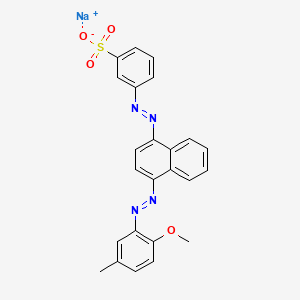
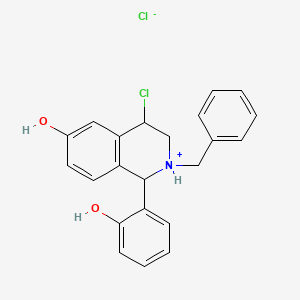
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
